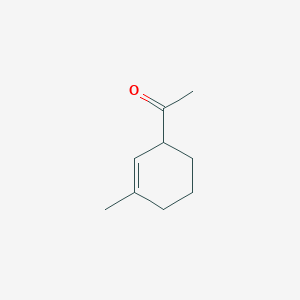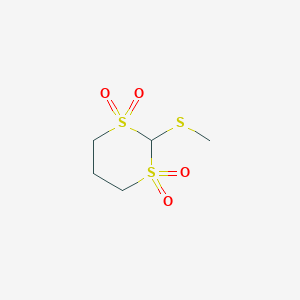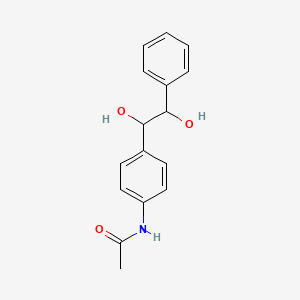
Agn-PC-0nig3P
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agn-PC-0nig3P is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nig3P typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the presence of catalysts to ensure the desired product is formed.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial methods may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Agn-PC-0nig3P undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Catalysts: Catalysts like palladium on carbon, platinum, and nickel are frequently employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction can yield alcohols or hydrocarbons. Substitution reactions can result in a wide variety of products, depending on the functional groups involved.
科学的研究の応用
Agn-PC-0nig3P has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: In biological research, this compound is used to study cellular processes and as a tool in molecular biology experiments.
Medicine: The compound has potential therapeutic applications, including drug development and as a diagnostic agent.
Industry: In industrial applications, this compound is used in the production of materials, as a catalyst in chemical processes, and in the development of new technologies.
作用機序
The mechanism by which Agn-PC-0nig3P exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins, enzymes, and receptors in cells, influencing various biochemical processes.
Pathways: this compound can modulate signaling pathways, alter gene expression, and affect cellular metabolism, leading to its observed effects.
特性
CAS番号 |
61074-87-1 |
|---|---|
分子式 |
C20H18N2O |
分子量 |
302.4 g/mol |
IUPAC名 |
3-(4-methyl-2-prop-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C20H18N2O/c1-3-7-17-14-15(2)10-12-19(17)23-20-13-11-18(21-22-20)16-8-5-4-6-9-16/h3-6,8-14H,1,7H2,2H3 |
InChIキー |
REAKGDOZHICEGW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC2=NN=C(C=C2)C3=CC=CC=C3)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


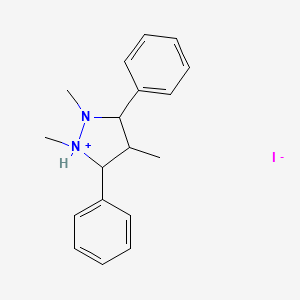
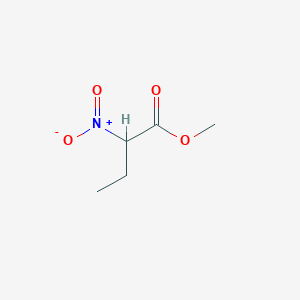
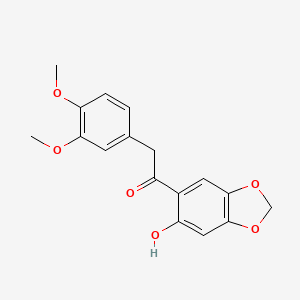
![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![Bis[(4-chlorophenyl)methyl]-dimethyl-azanium](/img/structure/B14596621.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)
![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)
![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)
